4-(acetylamino)phenyl 1,3-diphenyl-1H-pyrazole-4-carboxylate
Overview
Description
4-(acetylamino)phenyl 1,3-diphenyl-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an acetylamino group, a phenyl group, and a carboxylate group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)phenyl 1,3-diphenyl-1H-pyrazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-acetylaminobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with 1,3-diphenyl-1H-pyrazole-4-carboxylic acid under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as orthophosphoric acid, can enhance the efficiency of the cyclization step . Additionally, solvent selection and temperature control are crucial factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(acetylamino)phenyl 1,3-diphenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-(acetylamino)phenyl 1,3-diphenyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(acetylamino)phenyl 1,3-diphenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
1,3-diphenyl-1H-pyrazole-4-carboxylic acid: Shares the pyrazole core but lacks the acetylamino and phenyl groups.
4-acetylaminobenzaldehyde: Contains the acetylamino group but lacks the pyrazole ring.
1,3-diphenyl-1H-pyrazole-4-carbonitrile: Similar structure with a nitrile group instead of a carboxylate group.
Uniqueness
4-(acetylamino)phenyl 1,3-diphenyl-1H-pyrazole-4-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both acetylamino and carboxylate groups enhances its reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
(4-acetamidophenyl) 1,3-diphenylpyrazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-17(28)25-19-12-14-21(15-13-19)30-24(29)22-16-27(20-10-6-3-7-11-20)26-23(22)18-8-4-2-5-9-18/h2-16H,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISMSOREKRNSJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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